
Clomipramine(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clomipramine(1+) is an ammonium ion resulting from the protonation of the dimethyl-substituted amino group of clomipramine. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a clomipramine.
Wissenschaftliche Forschungsanwendungen
Treatment of Stereotypic Behaviors and Self-Injury
Clomipramine has been evaluated for its effectiveness in treating chronic stereotypic and self-injurious behaviors in patients with developmental disorders. An open clinical trial reported that 91% of patients showed marked decreases in target behaviors, highlighting its potential in managing such conditions without significant seizure risks, even in those with previous histories of epileptic events (Garber et al., 1992).
Obsessive-Compulsive Symptomatology
Clomipramine has been extensively studied for its effectiveness in treating obsessive-compulsive symptoms. Studies have shown a high success rate, particularly in patients with primary diagnoses of obsessive-compulsive disorder. Its efficacy appears independent of factors like age, illness onset, duration, or severity, making it a significant treatment option for obsessive-compulsive symptomatology (Stroebel et al., 1984).
Application in Autistic Disorder
Clomipramine has been tested for reducing adventitious movements and compulsions in prepubertal boys with autistic disorder and severe mental retardation. In an open clinical trial, it was found to reduce these symptoms, although challenges such as interrater variability and subject heterogeneity were noted (Brašić et al., 1994).
Potential Use in Treating Trypanosoma Cruzi Infection
Research has explored clomipramine's potential as a treatment in the chronic phase of Trypanosoma cruzi infection. It was observed that clomipramine treatment decreased parasite load, reduced antibody levels, and reversed electrocardiographic abnormalities in treated animals, suggesting its potential as a novel chemotherapy for this disease phase (Bazán et al., 2016).
Potential Effects on Sleep Patterns
Studies on clomipramine have investigated its impact on REM sleep, particularly in relation to depressive behaviors. Research involving postnatal rats treated with clomipramine showed significant REM sleep reduction without increasing wakefulness, which provides insights into its potential effects on sleep patterns and associated depressive behaviors (Feng & Ma, 2002).
Eigenschaften
Produktname |
Clomipramine(1+) |
|---|---|
Molekularformel |
C19H24ClN2+ |
Molekulargewicht |
315.9 g/mol |
IUPAC-Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-dimethylazanium |
InChI |
InChI=1S/C19H23ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3/p+1 |
InChI-Schlüssel |
GDLIGKIOYRNHDA-UHFFFAOYSA-O |
SMILES |
C[NH+](C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl |
Kanonische SMILES |
C[NH+](C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







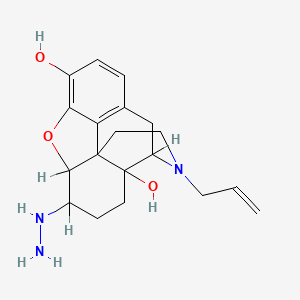
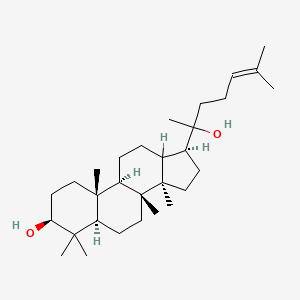
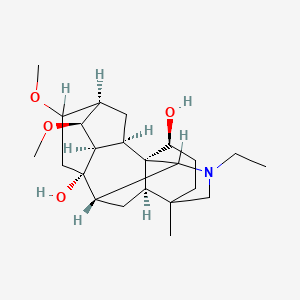
![1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1230090.png)
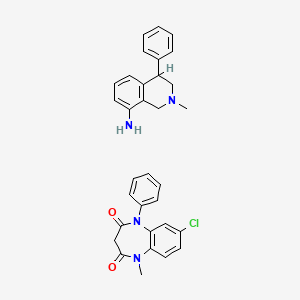
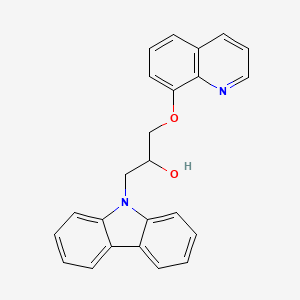
![N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)thio]acetamide](/img/structure/B1230095.png)
![N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B1230096.png)
![Cyclobutyl-[5-[(2-ethyl-1-piperidinyl)sulfonyl]-2,3-dihydroindol-1-yl]methanone](/img/structure/B1230097.png)
![1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea](/img/structure/B1230098.png)